molecular formula C12H17NO B1210204 N,N-Diethyl-2-methylbenzamide CAS No. 2728-04-3

N,N-Diethyl-2-methylbenzamide

Cat. No.: B1210204
CAS No.: 2728-04-3
M. Wt: 191.27 g/mol
InChI Key: KUYQDJOFVBGZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-methylbenzamide is an organic compound commonly known for its use as an insect repellent. It is a colorless to pale yellow liquid with a faint odor. The compound is widely recognized for its effectiveness in repelling a variety of insects, including mosquitoes and ticks .

Mechanism of Action

Target of Action

N,N-Diethyl-2-methylbenzamide, also known as DEET, is an insect repellent . It is effective against a variety of biting pests such as mosquitoes and ticks . The primary targets of DEET are the cholinesterases in both insect and mammalian nervous systems .

Mode of Action

It has been found that deet inhibits cholinesterase activity, in both insect and mammalian neuronal preparations . This inhibition of cholinesterase activity is likely to be a key factor in its repellent action.

Biochemical Pathways

DEET acts as a competitive inhibitor for cholinesterase, diminishing the rate of acetylcholinesterase (AChE) carbamoylation . This inhibition disrupts the normal functioning of the cholinergic system, which is crucial for the transmission of nerve impulses. The disruption of these biochemical pathways is believed to contribute to DEET’s repellent effect.

Pharmacokinetics

In both humans and animals, DEET skin penetration and biodistribution are rapid and extensive, and metabolism and elimination appear to be complete . The bioavailability of DEET varies significantly among different species, ranging from 7.2% in weaning pigs to 72% in cattle . The type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects all influence the protection efficacy of DEET .

Result of Action

The primary result of DEET’s action is the repelling of biting pests such as mosquitoes and ticks . This repellent action helps protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and tick-borne illnesses like Lyme disease and Rocky Mountain spotted fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET. For instance, in the presence of moisture and/or liquid water, DEET release rates are likely to increase . Moreover, DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-2-methylbenzamide can be synthesized through the reaction of 2-methylbenzoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

N,N-diethyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYQDJOFVBGZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865298
Record name N,N-Diethyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728-04-3, 26545-51-7
Record name N,N-Diethyl-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2728-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N,N-diethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-DETA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-N,N-DIETHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-2-methylbenzamide
Customer
Q & A

A: Axially chiral compounds, specifically benzamides, are important in various fields such as pharmaceuticals and material science. The presence of chirality can significantly influence a molecule's biological activity and physical properties. The research by [] focuses on a novel method to synthesize these compounds enantioselectively, meaning it can produce a desired enantiomer (mirror image) with high purity. This is crucial because different enantiomers of a chiral molecule can have drastically different effects.

A: The research highlights the use of tricarbonyl(arene)chromium complexes as a key enabling tool for the stereoselective synthesis of the desired axially chiral benzamides []. These complexes possess planar chirality, which can be transferred to the target molecule during the synthesis. This method allows for the efficient preparation of enantiomerically pure axially chiral N,N-diethyl 2,6-disubstituted benzamides, expanding the toolbox for chemists working in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.